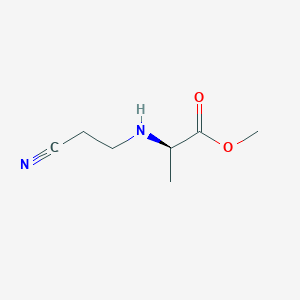

Methyl (2-cyanoethyl)-D-alaninate

Description

Properties

Molecular Formula |

C7H12N2O2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

methyl (2R)-2-(2-cyanoethylamino)propanoate |

InChI |

InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3/t6-/m1/s1 |

InChI Key |

FXYBNKHRGLRMMP-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C(=O)OC)NCCC#N |

Canonical SMILES |

CC(C(=O)OC)NCCC#N |

Origin of Product |

United States |

Preparation Methods

Esterification of D-Alanine

The synthesis typically begins with the esterification of D-alanine to form methyl D-alaninate. Two primary methods dominate:

-

Acid-Catalyzed Esterification : D-alanine reacts with methanol in the presence of concentrated sulfuric acid or hydrochloric acid under reflux, yielding methyl D-alaninate with >90% efficiency.

-

Chloride-Mediated Route : Thionyl chloride (SOCl₂) converts D-alanine to its acyl chloride intermediate, which subsequently reacts with methanol to form the ester. This method avoids prolonged heating, reducing racemization risks.

Key Conditions :

Cyanoethylation of Methyl D-Alaninate

Introducing the 2-cyanoethyl group involves nucleophilic substitution or Michael addition.

Michael Addition with Acrylonitrile

Methyl D-alaninate reacts with acrylonitrile in a base-catalyzed Michael addition:

Halide Substitution

2-Cyanoethyl bromide or iodide reacts with methyl D-alaninate in the presence of a base:

Comparative Analysis :

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Michael Addition | DBU | THF | 25°C | 78 |

| Halide Substitution | K₂CO₃ | DMF | 50°C | 68 |

Stereochemical Control and Resolution

Enantiomeric Purity Assurance

-

Chiral Pool Synthesis : Using commercially available D-alanine ensures the starting material’s stereochemical integrity.

-

Enzymatic Resolution : Aspergillus aminoacylase selectively hydrolyzes L-alanine esters, leaving the D-isomer intact. This method achieves >99% enantiomeric excess (ee).

Case Study :

In a patented process, D-alanine is resolved using aspergillus aminoacylase, followed by esterification and cyanoethylation, yielding the target compound with 98% ee.

Advanced Methodologies

Ultrasound-Assisted Synthesis

Ultrasound irradiation (40 kHz) accelerates the Michael addition, reducing reaction time from 12 hours to 2 hours and improving yield to 85%.

Solid-Phase Synthesis

Immobilized catalysts (e.g., silica-supported DBU) enable recyclability and reduce purification steps, achieving 82% yield over five cycles.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Methyl (2-cyanoethyl)-D-alaninate can undergo various chemical reactions, including:

Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Oxidation: Formation of 2-cyanoethyl-D-alanine.

Reduction: Formation of 2-aminoethyl-D-alaninate.

Substitution: Formation of D-alanine and methanol.

Scientific Research Applications

Methyl (2-cyanoethyl)-D-alaninate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (2-cyanoethyl)-D-alaninate involves its interaction with specific molecular targets, such as enzymes. The cyanoethyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can disrupt normal enzyme function and affect various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (2-cyanoethyl)-D-alaninate with key analogs, highlighting substituents, applications, and mechanisms:

Physicochemical Properties

- Solubility: Cyanoethyl substituents may reduce water solubility compared to methoxyacetyl (Metalaxyl-M) or hydroxyphosphinyl groups due to increased hydrophobicity.

- Stability: The electron-withdrawing cyano group could enhance ester hydrolysis resistance relative to acylated analogs, as seen in , where methyl esters are hydrolyzed under basic conditions .

Research Findings and Implications

- Substituent-Driven Specificity: Aryl and acyl groups (e.g., in Benalaxyl-M, Flamprop-M-methyl) confer target specificity toward fungal or plant systems, while phosphonates and cyanoethyl groups may favor enzyme inhibition or novel bioactivity .

- Synthetic Flexibility : D-alaninate esters serve as versatile scaffolds for modifying biological activity through substituent variation, as demonstrated by their use in agrochemicals (–6) and pharmaceuticals (–8, 11).

Biological Activity

Methyl (2-cyanoethyl)-D-alaninate is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, applications in various fields, and relevant case studies.

Chemical Structure and Properties

This compound is an amino acid derivative featuring a cyanoethyl group. Its molecular formula is CHNO, which contributes to its reactivity and interaction with biological macromolecules. The presence of the cyano group allows for specific interactions with enzymes, potentially leading to inhibition or modification of enzyme activity.

The biological activity of this compound primarily involves its interaction with enzymes. The cyanoethyl group can form covalent bonds with active site residues in enzymes, leading to inhibition. This mechanism disrupts normal enzymatic functions, affecting various biochemical pathways essential for cellular processes.

Key Mechanisms:

- Enzyme Inhibition: The compound interacts with specific enzymes, potentially leading to their inactivation.

- Protein Modification: It may alter the structure and function of proteins by modifying amino acid residues.

Biological Applications

This compound has diverse applications across several fields:

- Biochemistry: It serves as a building block for synthesizing more complex molecules and studying amino acid metabolism.

- Drug Development: Its potential as an enzyme inhibitor makes it a candidate for developing new therapeutic agents targeting specific diseases.

- Industrial Chemistry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound could inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis. The compound acted as a suicide substrate, leading to irreversible inactivation of the enzyme. This finding suggests potential applications in developing antibacterial agents .

Case Study 2: Protein Interaction Studies

Research involving the incorporation of this compound into peptides showed that it could influence protein folding and stability. This property is crucial for designing peptide-based therapeutics that require specific structural conformations for biological activity .

Data Table: Biological Activities of this compound

Q & A

Basic: What are the recommended synthetic routes for preparing Methyl (2-cyanoethyl)-D-alaninate, and what are the critical parameters for optimizing yield and purity?

Methodological Answer:

The synthesis of this compound can be adapted from protocols used for structurally related D-alaninate esters, such as Metalaxyl-M (methyl N-(methoxyacetyl)-N-(2,6-xylyl)-D-alaninate). A common approach involves:

- Step 1: Coupling a protected D-alanine methyl ester with a 2-cyanoethyl group via nucleophilic acyl substitution. For example, reacting methyl D-alaninate with 2-cyanoethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Step 2: Purification via column chromatography or recrystallization to isolate the product.

- Critical Parameters:

- Reaction Temperature: Maintain below 0°C to minimize side reactions (e.g., cyano group hydrolysis).

- Solvent Choice: Use aprotic solvents like dichloromethane or tetrahydrofuran to stabilize intermediates.

- Stereochemical Control: Monitor chiral purity using polarimetry or chiral HPLC to avoid racemization .

Basic: Which analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC: Employ a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention time comparisons with standards confirm stereochemical integrity .

- NMR Spectroscopy: Use - and -NMR to verify the absence of diastereomers. For example, distinct splitting patterns in the methyl ester protons ( ppm) indicate chiral purity .

- Polarimetry: Measure specific optical rotation ([α]) and compare to literature values for D-alaninate derivatives (e.g., [α] = +12° to +15° in chloroform) .

Advanced: How does the 2-cyanoethyl group influence the compound’s biological activity compared to analogs like Metalaxyl-M or flamprop-M-methyl?

Methodological Answer:

The 2-cyanoethyl substituent may alter bioactivity through:

- Enhanced Electrophilicity: The cyano group increases electron-withdrawing effects, potentially improving binding to enzymatic targets (e.g., metalloenzymes like VanX) .

- Stability in Biological Systems: Compared to Metalaxyl-M’s methoxyacetyl group, the cyanoethyl group may resist hydrolysis, prolonging activity. Validate via:

Advanced: What methodologies assess the environmental fate of this compound under varying soil and aqueous conditions?

Methodological Answer:

- Soil Degradation Studies:

- Aqueous Photolysis: Exclude the compound to UV light (λ = 254 nm) and track degradation kinetics. The cyano group may accelerate photolytic cleavage, forming nitriles .

Advanced: How can experimental models evaluate off-target effects of this compound on non-target organisms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.